molecular formula C10H13ClN2 B2603571 (R)-2-(4-chlorophenyl)piperazine CAS No. 769944-51-6

(R)-2-(4-chlorophenyl)piperazine

Cat. No. B2603571
CAS RN: 769944-51-6
M. Wt: 196.68
InChI Key: OTOVNNDSINVUBR-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-2-(4-chlorophenyl)piperazine” is an organic compound with the molecular formula C10H13ClN2 . It has a molecular weight of 196.68 .


Molecular Structure Analysis

The InChI key for “®-2-(4-chlorophenyl)piperazine” is OTOVNNDSINVUBR-JTQLQIEISA-N . The canonical SMILES representation is C1CNC(CN1)C2=CC=C(C=C2)Cl .


Physical And Chemical Properties Analysis

“®-2-(4-chlorophenyl)piperazine” has a density of 1.095g/cm³ . Its boiling point is 288.1°C at 760 mmHg . The compound has a flash point of 128.1°C and a vapor pressure of 0.00238mmHg at 25°C . The refractive index is 1.536 .

Scientific Research Applications

Interaction with Biological Receptors

Research indicates that (R)-2-(4-chlorophenyl)piperazine derivatives interact with serotonin receptors, specifically 5-HT1C, mediating effects like hypophagia, suggesting a stimulation of these receptors (Kennett & Curzon, 1991). Additionally, these compounds have been shown to inhibit the GABAergic system by antagonizing the human α1β2γ2 GABAA receptor, proposing a novel mechanism of action that could indirectly contribute to increased neurotransmitter levels (Hondebrink et al., 2015).

Antitumor Activity

Some (R)-2-(4-chlorophenyl)piperazine derivatives, particularly those bearing a piperazine amide moiety, have shown promising antiproliferative effects against breast cancer cells, comparing favorably with known anticancer drugs like cisplatin (Yurttaş et al., 2014).

Anti-allergic Properties

Novel derivatives of (R)-2-(4-chlorophenyl)piperazine have been synthesized and evaluated for their in vivo anti-allergic activities, with several compounds demonstrating significant effects against allergic asthma and itching, some surpassing the potency of levocetirizine, a known anti-allergic drug (Wang et al., 2010).

Structural and Pharmacological Investigations

The structural, electronic, and molecular properties of (R)-2-(4-chlorophenyl)piperazine derivatives have been extensively studied, with some compounds showing potential as therapeutic tools due to their central pharmacological activity, including applications as antipsychotic, antidepressant, and anxiolytic agents (Brito et al., 2018).

properties

IUPAC Name

(2R)-2-(4-chlorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12-13H,5-7H2/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOVNNDSINVUBR-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H](CN1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.